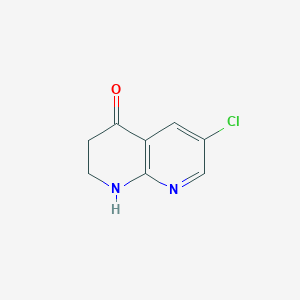
6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chloronicotinic acid with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding naphthyridone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Halogen exchange or introduction of other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Use of nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthyridone derivatives, while substitution reactions could introduce various functional groups onto the naphthyridine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,8-naphthyridin-4(1H)-one: Lacks the chlorine substituent.
6-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Contains a bromine substituent instead of chlorine.
6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Contains a methyl group instead of chlorine.
Uniqueness
6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to interact with biological targets or alter its pharmacokinetic properties.
Biological Activity
6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound belonging to the naphthyridine class. Its structure includes a chlorine atom at the 6th position and a carbonyl group at the 4th position, which are critical for its biological activity. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C8H7ClN2O
- Molecular Weight : 182.607 g/mol
- CAS Number : 35703-14-1
Biological Activities
The biological activities of this compound have been investigated in various studies, highlighting its potential in medicinal chemistry.
Antimicrobial Activity
Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
Anticancer Properties
The compound has been evaluated for its anticancer effects. In vitro studies demonstrated that it induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. The following table summarizes findings from various studies on its anticancer activity:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Dyshlovoy et al. (2021) | HeLa (cervical cancer) | 5.0 | Induction of apoptosis via caspase activation |
| Shubina et al. (2020) | MDA-MB-231 (breast cancer) | 3.5 | Mitochondrial disruption and ROS generation |
| PMC8306249 (2021) | THP-1 (leukemia) | 4.0 | p53-independent apoptosis induction |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or repair, which is crucial for cancer cell survival.
- Receptor Modulation : It can act on various receptors to modulate signaling pathways related to cell proliferation and survival.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry assessed a series of naphthyridine derivatives, including this compound, showing promising results against multiple cancer cell lines with low toxicity profiles.
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at concentrations as low as 10 µg/mL.
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
6-chloro-2,3-dihydro-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C8H7ClN2O/c9-5-3-6-7(12)1-2-10-8(6)11-4-5/h3-4H,1-2H2,(H,10,11) |
InChI Key |
WFOHXMBWGWAZKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1=O)C=C(C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















